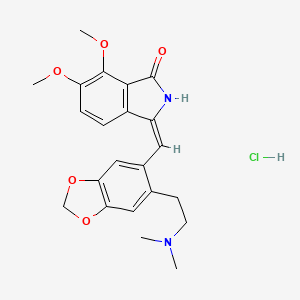
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including adaptogenic, antidepressive, and psychostimulating properties .
Méthodes De Préparation
The synthesis of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves the reaction of 1-ethyl-2-aminobenzimidazoles with N-(chloroacetyl)aminoadamantanes . The N-(chloroacetyl)aminoadamantanes are obtained by acylation of 1- and 2-aminobenzimidazoles with chloroacetyl chloride in benzene . The desired compound is synthesized by boiling a solution of equimolar amounts of the starting reagents in acetone for 28-30 hours . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves its interaction with specific molecular targets and pathways in the body. . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride can be compared with other benzimidazole derivatives, such as:
Dibasole: Known for its adaptogenic activity and ability to increase resistance to unfavorable factors.
Other N-adamantylamides: These compounds also exhibit psychostimulating and antidepressive activities.
The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with an adamantylamide group, leading to enhanced biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
117651-72-6 |
|---|---|
Formule moléculaire |
C21H29ClN4O |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O.ClH/c1-2-24-17-5-3-4-6-18(17)25(20(24)22)13-19(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21;/h3-6,14-16,22H,2,7-13H2,1H3,(H,23,26);1H |
Clé InChI |
FTEIVTKZFNUTSF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)NC34CC5CC(C3)CC(C5)C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


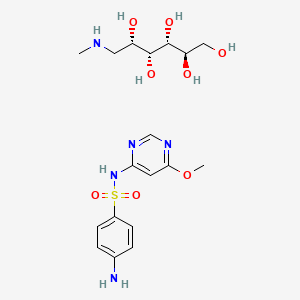
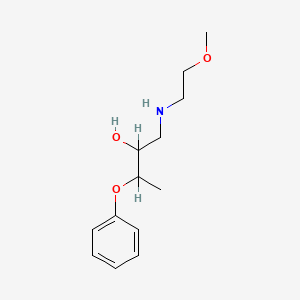
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)

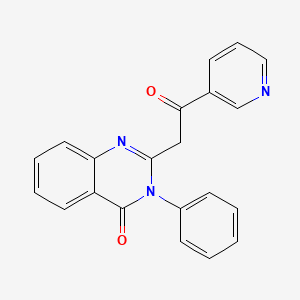
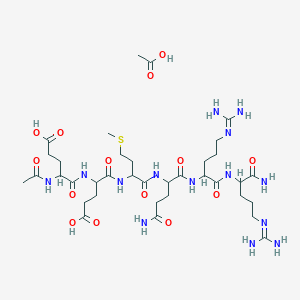



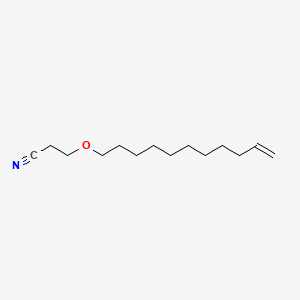

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
